molecular formula C12H19NO B11799906 2-(Furan-3-yl)-1-propylpiperidine

2-(Furan-3-yl)-1-propylpiperidine

Cat. No.: B11799906
M. Wt: 193.28 g/mol
InChI Key: DBXLVKBKPPLCSW-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-propylpiperidine is a chemical compound that features a furan ring attached to a piperidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-propylpiperidine typically involves the reaction of a furan derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a furan-3-yl halide reacts with 1-propylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(Furan-3-yl)-1-propylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1-propylpiperidine: Similar structure but with the furan ring attached at a different position.

    2-(Thiophen-3-yl)-1-propylpiperidine: Similar structure with a thiophene ring instead of a furan ring.

    2-(Pyridin-3-yl)-1-propylpiperidine: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

2-(Furan-3-yl)-1-propylpiperidine is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(furan-3-yl)-1-propylpiperidine

InChI

InChI=1S/C12H19NO/c1-2-7-13-8-4-3-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3

InChI Key

DBXLVKBKPPLCSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=COC=C2

Origin of Product

United States

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